Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
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Overview
Description
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with an appropriate alkylating agent under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, and anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
Uniqueness
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiazole ring, which contributes significantly to its biological properties. The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with amines and other reagents under controlled conditions.
Synthesis Overview
- Starting Materials : The synthesis often begins with 1,3-thiazole derivatives and various amine precursors.
- Reagents : Common reagents include sulfur-containing compounds that facilitate the formation of the thiazole ring.
- Reaction Conditions : The reactions are typically conducted under mild conditions to prevent degradation of sensitive functional groups.
Antimicrobial Properties
Thiazole derivatives have been reported to exhibit significant antimicrobial activity. In studies assessing the efficacy of this compound against various microbial strains, it was found to possess notable inhibitory effects.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/mL |
Escherichia coli | 75 μg/mL |
Candida albicans | 30 μg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The antifungal activity of this compound was assessed against several fungal pathogens. The compound exhibited a pMIC (potency Minimum Inhibitory Concentration) range indicating its effectiveness:
Fungal Pathogen | pMIC (mM) |
---|---|
Candida albicans | 3.92–4.01 |
Aspergillus niger | 4.01–4.23 |
These findings indicate that the thiazole moiety enhances the antifungal properties of the compound, making it a promising candidate for further development .
The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and function. The thiazole ring plays a critical role in binding to target sites within microbial cells, disrupting essential processes such as protein synthesis and metabolic pathways.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. This compound showed superior antibacterial activity compared to traditional antibiotics like chloramphenicol .
- Antifungal Screening : In another study focused on antifungal properties, compounds similar to this compound were tested against clinical isolates of fungi. The results indicated that modifications in the thiazole structure significantly impacted antifungal potency .
Properties
Molecular Formula |
C7H12N2S2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
N-methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C7H12N2S2/c1-6-5-11-7(9-6)10-4-3-8-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
LSGRFKUHMCIMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCCNC |
Origin of Product |
United States |
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